N-(4-(pyridin-2-yl)thiazol-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-14-7-9-15(10-8-14)27(24,25)12-4-6-18(23)22-19-21-17(13-26-19)16-5-2-3-11-20-16/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEMFXCQWAFIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)-4-tosylbutanamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors. For instance, a common method involves the reaction of α-haloketones with thiourea under basic conditions to yield the thiazole ring.
Introduction of Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the thiazole derivative with a pyridine-containing reagent.
Tosylation: The tosyl group is introduced by reacting the intermediate compound with tosyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the amide bond by reacting the tosylated intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are often employed under conditions that favor nucleophilic or electrophilic attack.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nature of the substituent and reaction conditions
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex thiazole derivatives. Its unique structure allows for the introduction of various functional groups, facilitating the synthesis of novel compounds with desired properties.
Synthetic Methodologies
N-(4-(pyridin-2-yl)thiazol-2-yl)-4-tosylbutanamide can be utilized in developing new synthetic methodologies, including reaction pathways that involve cyclization and nucleophilic substitution reactions. This versatility makes it a significant building block in medicinal chemistry.
Biological Applications
Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival.
Antifungal Activity
The compound has also shown promise as an antifungal agent. Studies have demonstrated its efficacy against fungal pathogens, suggesting potential applications in treating fungal infections.
Anticancer Potential
this compound is being investigated for its anticancer properties. Preliminary studies indicate that it may interfere with cell cycle regulation and induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics.
Medical Applications
Therapeutic Investigations
The compound is under investigation for various therapeutic applications, particularly in treating bacterial infections and cancer. Its unique combination of biological activities positions it as a potential candidate for drug development.
Industrial Applications
Material Development
In addition to its biological applications, this compound can be utilized in developing new materials with specific properties, such as corrosion inhibitors or sensors. The chemical's stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. In its anticancer activity, it may interfere with cell cycle regulation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analog: N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide
Key Differences :
- Core Structure : Replaces the pyridin-2-yl group with a 4-methoxyphenyl substituent on the thiazole ring.
- Side Chain : Incorporates a hydrazine-linked azepine moiety instead of the tosylbutanamide chain.
Pharmacological Activity :
- Exhibits cardioprotective properties by reducing smooth muscle contractility under hypoxia.
- Outperforms reference drugs Levocarnitine and Mildronate in efficacy, suggesting enhanced bioavailability or target engagement due to the methoxyphenyl-thiazole scaffold .
| Parameter | N-(4-(pyridin-2-yl)thiazol-2-yl)-4-tosylbutanamide | N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-...-hydrazine Hydrobromide |
|---|---|---|
| Core Aromatic Group | Pyridin-2-yl | 4-Methoxyphenyl |
| Side Chain | Tosylbutanamide | Hydrazine-azepine |
| Primary Activity | Undocumented (theoretical enzyme inhibition) | Cardioprotective |
| Efficacy vs. Reference | N/A | Superior to Levocarnitine/Mildronate |
Structural Analog: N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide Derivatives
Key Differences :
Pharmacological Activity :
- Demonstrates potent inhibition of CDK7, a cyclin-dependent kinase involved in transcription and cell cycle regulation.
- Structural optimization (e.g., acrylamide vs. tosylbutanamide) enhances selectivity for kinase ATP-binding pockets.
| Parameter | This compound | N-(5-(3-(1-(Thiazol-2-yl)amino)...phenyl)pyridin-2-yl)acrylamide |
|---|---|---|
| Side Chain | Tosylbutanamide | Acrylamide |
| Therapeutic Target | Undocumented | CDK7 (cancer therapy) |
| Mechanistic Role | Potential sulfonate-mediated solubility/binding | Acrylamide enables covalent kinase inhibition |
Structural Analog: (E)-4-((E)-4-((E)-phenyl(pyridin-2-yl)methyleneamino)benzyl)-N-(phenyl(pyridin-2-yl)methylene)benzenamine (Cu(II) Complex)
Key Differences :
- Metal Coordination : Incorporates a Cu(II) ion, enabling redox activity.
- Extended Conjugation: Features a Schiff base ligand system for metal chelation, unlike the non-metallated tosylbutanamide derivative.
Functional Implications :
- The Cu(II) complex exhibits enhanced electronic properties for catalytic or antimicrobial applications, whereas the tosylbutanamide derivative lacks metal-binding capacity .
Biological Activity
N-(4-(pyridin-2-yl)thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly in the fields of antibacterial, antifungal, and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O2S2. Its structure features a thiazole ring, a pyridine moiety, and a tosyl group, which contribute to its unique chemical properties and biological activities. The thiazole and pyridine components are often associated with significant pharmacological effects, making this compound a candidate for further investigation in drug development.
The mechanism of action of this compound involves interactions with specific molecular targets. For instance:
- Antibacterial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis, leading to cell death.
- Anticancer Activity : It may interfere with cell cycle regulation or induce apoptosis in cancer cells.
Antibacterial Properties
Preliminary studies have indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit key enzymes involved in bacterial metabolism suggests its potential as an antibacterial agent.
Anticancer Potential
Research has shown that derivatives containing thiazole rings possess notable cytotoxic activity against various cancer cell lines. For example, similar compounds have been screened against human breast cancer cell lines (MCF-7), demonstrating significant activity compared to standard chemotherapeutic agents like doxorubicin . The compound's structural features may enhance its effectiveness in targeting cancer cells.
Comparative Analysis with Similar Compounds
A comparison with other thiazole derivatives reveals that this compound possesses distinct advantages due to its structural diversity. Below is a table summarizing the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Thiazole and sulfonamide groups | Antibacterial |
| 4-(pyridin-4-yl)thiazol-2-amine | Pyridine and thiazole rings | Corrosion inhibitor |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Thiazole and pyrimidine structures | Cyclin-dependent kinase inhibitor |
Case Studies and Research Findings
- Cytotoxicity Studies : A series of novel thiazole derivatives were synthesized and screened for their cytotoxic effects on MCF-7 cells. The most active compounds demonstrated IC50 values significantly lower than that of doxorubicin, indicating strong anticancer potential .
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits potent inhibitory effects against various bacterial strains, suggesting its utility as an antimicrobial agent .
- Molecular Docking Studies : Computational approaches have been utilized to predict the binding interactions of this compound with biological targets, supporting its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(4-(pyridin-2-yl)thiazol-2-yl)-4-tosylbutanamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via a multi-step route involving acylation of a thiazole-amine intermediate (e.g., 4-(pyridin-2-yl)thiazol-2-amine) with activated tosylbutanoyl derivatives. For example, acylation using p-toluenesulfonyl chloride or its equivalents in anhydrous conditions, followed by purification via column chromatography. Intermediate characterization relies on 1H/13C NMR for structural confirmation and HPLC for purity assessment (>95%) .
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., pyridine, thiazole, and tosyl groups) .
- Mass Spectrometry (MS) : Validates molecular weight via m/z matching (e.g., ESI-MS or MALDI-TOF) .
- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .
- Melting Point Analysis : Ensures consistency with literature values .
Q. How is the biological activity of this compound initially screened in cancer research?
- Methodology :
- In vitro kinase assays : Evaluate inhibition of CDK7 (IC50 values), a target implicated in transcriptional regulation .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) treated with varying concentrations (1–100 µM) over 48–72 hours, with ATP-based luminescence or MTT for readouts .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity between structural analogs (e.g., cyclopentanamide vs. benzamide derivatives)?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with substitutions at the amide or thiazole moieties. For instance, cyclopentanamide derivatives may retain adenosine affinity due to conformational flexibility, despite reduced steric bulk .
- Molecular Docking : Model interactions with CDK7’s ATP-binding pocket to identify critical hydrogen bonds or hydrophobic contacts .
- Bioisosteric Replacement : Test alternative functional groups (e.g., sulfonamides) to balance potency and selectivity .
Q. How can metabolic stability and excretion pathways be assessed for this compound in preclinical models?
- Methodology :
- In vivo rat studies : Administer radiolabeled compound (e.g., ³H or ¹⁴C) and collect bile/urine for metabolite profiling via LC-MS/MS .
- Microsomal assays : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What experimental designs improve target selectivity and minimize off-target effects in kinase inhibition?
- Methodology :
- Kinome-wide profiling : Use panels of 100+ kinases to assess selectivity (e.g., Eurofins KinaseProfiler) .
- Covalent modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to conserved cysteine residues in CDK7 .
- Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands to degrade CDK7 selectively .
Q. How can researchers address low solubility or bioavailability in formulation studies?
- Methodology :
- Co-solvent systems : Test DMSO/PEG400 mixtures for in vitro assays.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion and pharmacokinetics in vivo .
Data Contradiction and Optimization
Q. Why do certain analogs exhibit unexpected retention of activity despite structural modifications (e.g., )?
- Analysis : Cyclopentanamide derivatives may adopt favorable conformations in the target binding pocket, compensating for reduced aromaticity. Free-energy perturbation (FEP) calculations can quantify binding energy differences .
Q. How should researchers validate target engagement in cellular models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
